Regioselective Acid-Catalyzed Decomposition to Nerol Oxide, Hotrienol, and (E)-2,6-Dimethylocta-3,7-diene-2,6-diol vs. 2,6-Diol
Under simulated wine aging conditions (acid hydrolysis), the diastereoisomeric mixture of 3,7-dimethylocta-1,6-diene-3,5-diols selectively decomposes to produce (E)-2,6-dimethylocta-3,7-diene-2,6-diol, hotrienol, and nerol oxide, all known volatile wine aroma components [1]. In direct contrast, the structurally related (E)-2,6-dimethylocta-2,7-diene-1,6-diol, when subjected to identical acid hydrolysis, was largely resistant to decomposition and yielded (E,E)-2,6-dimethylocta-2,6-diene-1,8-diol as the major product, with only trace amounts of p-menth-1-en-9-al and 3,9-epoxy-p-menth-1-ene, indicating a fundamentally different reaction pathway [1]. The 3,5-diol thus functions as a chemical precursor to three distinct aroma impact compounds, whereas the 1,6-diol is essentially inert under the same conditions.
| Evidence Dimension | Acid-catalyzed decomposition product profile (model wine experiments) |
|---|---|
| Target Compound Data | Decomposes to: (E)-2,6-dimethylocta-3,7-diene-2,6-diol, hotrienol, and nerol oxide |
| Comparator Or Baseline | (E)-2,6-dimethylocta-2,7-diene-1,6-diol: Largely resistant; yields (E,E)-2,6-dimethylocta-2,6-diene-1,8-diol as major product plus trace p-menth-1-en-9-al and 3,9-epoxy-p-menth-1-ene |
| Quantified Difference | 3,5-diol yields 3 known grape/wine aroma compounds; 1,6-diol yields trace products only and is largely acid-resistant |
| Conditions | Model acid hydrolysis experiments simulating juice and wine conditions (Strauss et al., 1988, J. Agric. Food Chem.) |
Why This Matters
For flavor and fragrance research, the 3,5-diol uniquely provides a controlled-release mechanism for generating three high-value aroma compounds simultaneously, a property absent in the 1,6-diol analog.
- [1] Strauss, C.R.; Wilson, B.; Williams, P.J. Novel monoterpene diols and diol glycosides in Vitis vinifera grapes. Journal of Agricultural and Food Chemistry 1988, 36(3), 569-573. DOI: 10.1021/jf00081a041 View Source
